molecular formula C7H19ClN2O2 B3061227 2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride CAS No. 6967-31-3

2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride

Cat. No.: B3061227
CAS No.: 6967-31-3
M. Wt: 198.69 g/mol
InChI Key: JCTWPXDBEVFTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride is a versatile chemical compound widely used in scientific research. It has applications ranging from drug delivery systems to the synthesis of polymers. This compound is known for its unique chemical structure, which allows it to participate in various chemical reactions and interact with different molecular targets.

Preparation Methods

The synthesis of 2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride typically involves the reaction of 2-aminoethanol with 3-chloropropylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications.

Chemical Reactions Analysis

2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme kinetics and protein interactions.

    Medicine: It is explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride can be compared with similar compounds like 3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane and N-(2-Hydroxyethyl)ethylenediamine . These compounds share similar functional groups but differ in their overall structure and reactivity. The uniqueness of this compound lies in its specific combination of hydroxyl and amino groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

2-[3-(2-hydroxyethylamino)propylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O2.ClH/c10-6-4-8-2-1-3-9-5-7-11;/h8-11H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTWPXDBEVFTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCO)CNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80637419
Record name 2,2'-(Propane-1,3-diyldiazanediyl)di(ethan-1-ol)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80637419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6967-31-3
Record name NSC68297
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-(Propane-1,3-diyldiazanediyl)di(ethan-1-ol)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80637419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.